molecular formula C₁₉H₂₁NS B026397 Dothiepin CAS No. 113-53-1

Dothiepin

Cat. No. B026397
CAS RN: 113-53-1
M. Wt: 295.4 g/mol
InChI Key: PHTUQLWOUWZIMZ-UHFFFAOYSA-N
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Description

Dothiepin, also known as Dosulepin, is a tricyclic antidepressant (TCA) with pharmacodynamic properties primarily involving the inhibition of noradrenergic neurotransmission, possibly enhancing serotoninergic neurotransmission as well. Structurally related to amitriptyline, its therapeutic efficacy in depressive illness has been well-documented, showing comparability to other TCAs like amitriptyline, imipramine, and doxepin, among others. Unlike some TCAs, dothiepin is noted for having fewer anticholinergic side effects and not being associated with cardiotoxicity at therapeutic doses, making it an effective treatment for depressive symptoms with varying severity and coexisting anxiety (Lancaster & Gonzalez, 1989).

Synthesis Analysis

The synthesis of dothiepin involves dehydration of alcohol using acid catalysis, leading to the formation of E- and Z- isomers. Various acid catalysts have been used to study their effects on the formation of these isomers, with characterization achieved through HPLC and NMR, identifying the E-isomer as the major component in the synthesis process (Gopal et al., 2010).

Molecular Structure Analysis

Dothiepin's molecular structure is characterized by its tricyclic core, contributing to its pharmacological activity. Studies have shown that its structure facilitates interactions with biological targets, such as bovine serum albumin and DNA bases, through hydrophobic and hydrogen bonding interactions, which are critical for its antidepressant effects. Spectroscopic, electrochemical, and molecular docking studies have provided insights into how dothiepin interacts at the molecular level, indicating changes in the structure of interacting molecules and shifts in electrochemical properties upon binding (Rajendiran & Thulasidhasan, 2016).

Chemical Reactions and Properties

Photochemical studies on dothiepin reveal its sensitivity to light, undergoing decomposition in aqueous solutions exposed to artificial or natural light. This decomposition leads to the formation of various products, including benzothiophene derivatives and sulphoxides, indicating the compound's photochemical instability. These reactions and the products formed are crucial for understanding the stability and storage conditions of dothiepin (Tammilehto & Torniainen, 1989).

Physical Properties Analysis

The physical properties of dothiepin, including its kinetic and thermogravimetric aspects, have been explored to understand its stability and behavior under various conditions. Kinetic spectrophotometric methods have been developed for its determination, highlighting the compound's interaction dynamics with other substances and its decomposition pathways under specific conditions (Taha, 2003). Additionally, thermogravimetric analysis of cobalt(II)-dothiepin complexes provides insights into the thermal degradation kinetics and the mechanism of decomposition, which is essential for the compound's formulation and application (Naik, Siddaramaiah, & Ramappa, 1999).

Chemical Properties Analysis

The chemical properties of dothiepin, particularly its interactions and complexation behavior with macrocyclic molecules like cyclodextrins, have been studied to assess its solubility and stability enhancements. These studies show the formation of inclusion complexes, altering the solubility and potentially the bioavailability of dothiepin. The interaction with cyclodextrins indicates a supramolecular host-guest relationship, crucial for the development of pharmaceutical formulations (Rajendiran, Sankaranarayanan, & Saravanan, 2014).

Scientific Research Applications

  • Pain Management : Dothiepin increases the nociceptive flexion reflex threshold and subjective pain threshold in humans, suggesting its role in the serotonergic modulation of diffuse noxious inhibitory controls (Sandrini et al., 1993).

  • Biochemical Interactions : It interacts with bovine serum albumin and DNA base, causing strong fluorescence quenching and altering the tautomeric equilibrium structure of adenine (Rajendiran & Thulasidhasan, 2016).

  • Gastric Ulcer Treatment : Dothiepin significantly inhibits the development of gastric ulcers induced by various substances and reduces total acidity, gastric output, and protein content (Sen et al., 2000).

  • Depression Treatment : Compared to doxepin, dothiepin has a superior adverse effect profile for treating depression, particularly in terms of drowsiness, weight gain, and increased appetite (Ferguson, Mendels, & Manowitz, 1994).

  • Psychogenic Facial Pain : Dothiepin is effective in treating psychogenic facial pain, with a significant proportion of patients becoming pain-free following its administration (Feinmann, 1983; Feinmann, Harris, & Cawley, 1984).

  • Fibromyalgia Syndrome : It improves the condition of patients with primary fibromyalgia syndrome, with mild and transient side-effects (Caruso et al., 1987).

  • Pharmacokinetics : The method for simultaneous measurement of dothiepin and its major metabolites in plasma and whole blood after oral doses is established (Maguire, Norman, Burrows, & Scoggins, 1981).

  • Major Depressive Disorder : Dothiepin is a safe and effective agent for treating major depressive disorders, reducing anxiety, and is less cardiotoxic than other tricyclic antidepressants (Rambabu, 2017; Zusky et al., 1986).

  • Comparative Pharmacology : It shares pharmacological properties with Imipramine, Amitryptline, and related drugs (Chaturvedi, Agarwal, Pareek, & Vyas, 1980).

  • Supramolecular Chemistry : Dothiepin and doxepin form different types of inclusion complexes with cyclodextrins (Rajendiran, Sankaranarayanan, & Saravanan, 2014).

  • Photochemical Stability : Dothiepin decomposes in aqueous solutions exposed to light, transforming into a benzothiophene derivative (Tammilehto & Torniainen, 1989).

  • Absorption and Metabolism : The major site of absorption of dothiepin hydrochloride is in the small intestine in rats (Crampton et al., 1978).

  • Pharmacokinetic Properties in Elderly : Dothiepin's clearance is less efficient in elderly subjects compared to younger individuals (Bareggi, Cavallaro, Pirola, & Altamura, 1990).

  • Pharmaceutical Analysis : Spectrophotometric methods for determining dothiepin hydrochloride in pharmaceutical formulations are described (Abdulrahman & Basavaiah, 2014).

  • Chemical Synthesis : Different acid catalysts affect the formation of E- and Z- isomers of dothiepin during its synthesis (Gopal, Ramesha, Amit, & Pai P.N. Sanjay, 2010).

Safety And Hazards

Dothiepin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, medical help should be sought immediately .

properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUQLWOUWZIMZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873548
Record name cis-Dothiepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

171-172 °C
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.5 mg/L @ 25 °C /Estimated/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.3X10-7 mm Hg @ 25 °C /Estimated/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline.
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dothiepin

CAS RN

25627-38-7, 113-53-1
Record name Dothiepin, Z-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Dothiepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dosulepin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTHIEPIN, Z-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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